molecular formula C5H12N2O B179008 (S)-(1-Aminopyrrolidin-2-yl)methanol CAS No. 127221-89-0

(S)-(1-Aminopyrrolidin-2-yl)methanol

Cat. No.: B179008
CAS No.: 127221-89-0
M. Wt: 116.16 g/mol
InChI Key: OQSFVLZVNOBDDJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(1-Aminopyrrolidin-2-yl)methanol is a valuable chiral synthon in stereoselective organic synthesis, particularly for developing novel pharmaceutical compounds. The pyrrolidine ring is a privileged structural motif found in a wide range of biologically active molecules and approved drugs . This compound serves as a versatile precursor to prolinol derivatives, which are key intermediates in the synthesis of various therapeutics. For instance, analogous prolinol structures are employed in the synthesis of Avanafil, a phosphodiesterase-5 inhibitor used for erectile dysfunction, and as a core component in the hepatitis C virus NS5A replication complex inhibitor, Elbasvir . Furthermore, its chiral, functionalized structure makes it a potential building block for more complex pyrrolidine-containing systems, which are prevalent in alkaloids, peptide hormones, and drugs targeting conditions from migraines (e.g., Eletriptan) to cancer (e.g., Alpelisib) . The molecule's aminomethylpyrrolidine scaffold also shows relevance in the development of advanced chemical tools, such as novel fluorescent chiral probes used for the highly sensitive determination of chiral amino compounds in complex biological matrices like saliva . This compound is For Research Use Only and is intended for use by technically qualified individuals in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1-aminopyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFVLZVNOBDDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1 Aminopyrrolidin 2 Yl Methanol and Analogues

Enantioselective Synthesis of (S)-(1-Aminopyrrolidin-2-yl)methanol

The enantioselective synthesis of this compound and its analogues often leverages the chirality of readily available starting materials or employs sophisticated catalytic systems to control the stereochemical outcome of the reactions.

A common and effective strategy for synthesizing optically active pyrrolidine (B122466) derivatives is the chiral pool approach, which utilizes naturally occurring chiral molecules as starting materials. (S)-Proline is a frequently employed chiral precursor for the synthesis of this compound and related compounds. nih.govresearchgate.net

The synthesis often begins with the reduction of the carboxylic acid group of (S)-proline. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to yield (S)-prolinol. nih.govresearchgate.netmdpi.com Further modifications can then be made to the proline ring and the resulting hydroxymethyl group to arrive at the target compound. For instance, (S)-prolinol serves as a key intermediate in the synthesis of various pharmaceutical agents. nih.govmdpi.com

Table 1: Chiral Pool Synthesis of (S)-Prolinol from (S)-Proline

Starting MaterialReducing AgentProductApplication
(S)-ProlineLiAlH₄ or LiBH₄(S)-ProlinolIntermediate for pharmaceuticals

The versatility of (S)-proline as a chiral building block has been demonstrated in the total synthesis of various natural products, where it serves as a scaffold to construct complex molecular architectures with controlled stereochemistry. nih.gov

Stereocontrolled reduction of functionalized pyrrolidine precursors is another critical method for accessing specific stereoisomers of pyrrolidine amino alcohols. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction.

For example, the reduction of a chiral benzoyl pyrrolidine, which can be derived from S-proline, can lead to different erythro/threo mixtures of the corresponding pyrrolidin-2-yl-methanol derivative depending on the reducing agent used. google.com This highlights the importance of carefully selecting the reduction conditions to achieve the desired stereochemical outcome.

In some synthetic routes, the reduction of a ketone functionality on a pyrrolidine ring is a key step. Asymmetric reduction of prochiral ketones using chiral auxiliaries or catalysts can provide enantiomerically enriched secondary alcohols. nih.gov For instance, chiral bis(α,α-diphenyl-2-pyrrolidinemethanol) carbonate has been used as a useful auxiliary for the asymmetric borane reduction of prochiral ketones. nih.gov

More advanced synthetic strategies often involve the use of Weinreb amides, which are N-methoxy-N-methylamides, as versatile intermediates. mychemblog.comwikipedia.orgresearchgate.net The Weinreb amide functionality is particularly useful because it can be converted to a ketone by reaction with a Grignard reagent without the common problem of over-addition to form a tertiary alcohol. wikipedia.org

A process for preparing chiral pyrrolidin-2-yl-methanol derivatives has been developed that proceeds through a Weinreb amide intermediate. google.com This synthesis involves the reaction of the Weinreb amide with a Grignard reagent to form a ketone, which is then subjected to hydrogenation to yield the desired alcohol. google.com This method offers a scalable and efficient route to these valuable chiral building blocks. google.com

Table 2: Weinreb Amide-Based Synthesis of Chiral Pyrrolidin-2-yl-methanol Derivatives

StepReactantsProductKey Feature
1Weinreb Amide, Grignard ReagentKetoneAvoids over-addition
2Ketone, HydrogenChiral AlcoholStereocontrolled reduction

The use of Weinreb amides has been applied in the synthesis of various complex molecules, demonstrating their reliability and versatility in organic synthesis. wikipedia.orgorientjchem.org

Development of Asymmetric Methodologies for Pyrrolidine Amino Alcohols

The development of novel asymmetric methodologies for the synthesis of pyrrolidine amino alcohols is an active area of research, focusing on the creation of new catalytic systems and reaction pathways that provide high levels of stereocontrol.

Asymmetric borane reduction of prochiral ketones is a powerful tool for establishing stereocenters. nih.gov This methodology has been extended to the synthesis of chiral pyrrolidine derivatives. Chiral oxazaborolidine catalysts, generated in situ from chiral amino alcohols, are often used to catalyze the enantioselective reduction of ketones with borane. nih.gov

The use of chiral auxiliaries, such as chiral bis(α,α-diphenyl-2-pyrrolidinemethanol) carbonate, can also facilitate the asymmetric borane reduction of prochiral ketones, providing access to enantiomerically enriched alcohols that can be further elaborated into pyrrolidine amino alcohols. nih.gov

The formation of the pyrrolidine ring through the cyclization of acyclic amino alcohols is a fundamental strategy in the synthesis of these heterocyclic compounds. nih.govnih.gov Various methods have been developed to effect this transformation, often involving the activation of the hydroxyl group to facilitate intramolecular nucleophilic attack by the amine.

An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has been reported, where the hydroxyl group is activated using orthoesters. organic-chemistry.org This method allows for the efficient formation of pyrrolidines and other cyclic amines. organic-chemistry.org

Catalytic systems have also been developed for the cyclization of amino alcohols. For example, a ruthenium-based catalyst system has been shown to efficiently cyclize amino alcohols to either cyclic amines or cyclic amides, with the outcome being directed by the addition of water or a ketone as a hydrogen acceptor, respectively. rsc.org

Synthesis of Functionalized this compound Derivatives and Analogues

The chiral scaffold of this compound, derived from the readily available and optically pure amino acid (S)-proline, serves as a versatile starting material for the synthesis of a wide array of functionalized derivatives and analogues. mdpi.com These modifications are pursued to fine-tune the steric and electronic properties of the parent molecule, thereby enhancing its utility in various applications such as asymmetric catalysis and as chiral building blocks.

N-Substituted Pyrrolidine Amino Alcohol Derivatives

The synthesis of N-substituted derivatives of this compound is a key strategy to introduce diverse functionalities. A common approach involves the reductive amination of the primary amine. For instance, N,N-dimethyl leucinol has been synthesized through the Eschweiler-Clark reaction, a well-established method for the reductive alkylation of primary amines. nih.gov This method can be adapted for the dimethylation of the amino group in this compound.

Another strategy for creating N-substituted analogues involves the cyclization of bromocrotonitriles with primary amines. In one study, new N-substituted 2-aminopyrrole derivatives were successfully synthesized by reacting bromocrotonitriles with (R)-1-phenylethylamine. researchgate.net This method, known as the Gewald reaction, provides a pathway to polysubstituted aminopyrroles. researchgate.net While this yields a pyrrole rather than a pyrrolidine, the underlying principle of N-substitution via cyclization is a valuable synthetic tool.

The following table summarizes the synthesis of N-substituted 2-aminopyrrole derivatives, which are structural analogues of N-substituted this compound.

Reactant 1Reactant 2ProductYield (%)
2-(2-Bromo-1-naphthalene-1-yl-ethylidene)malononitrile(R)-1-phenylethylamineN-((R)-1-phenylethyl)-2-amino-4-(naphthalen-1-yl)-3-cyanopyrrole75
2-(2-Bromo-1-(4-chlorophenyl)ethylidene)malononitrile(R)-1-phenylethylamineN-((R)-1-phenylethyl)-2-amino-4-(4-chlorophenyl)-3-cyanopyrrole71
2-(2-Bromo-1-(4-methoxyphenyl)ethylidene)malononitrile(R)-1-phenylethylamineN-((R)-1-phenylethyl)-2-amino-4-(4-methoxyphenyl)-3-cyanopyrrole78
2-(2-Bromo-1-(p-tolyl)ethylidene)malononitrile(R)-1-phenylethylamineN-((R)-1-phenylethyl)-2-amino-4-(p-tolyl)-3-cyanopyrrole82

Structural Modifications for Enhanced Chiral Properties

The inherent chirality of this compound, which originates from (S)-proline, makes it a valuable chiral auxiliary in asymmetric synthesis. nih.govwikipedia.org Structural modifications can further enhance its ability to control stereochemical outcomes.

One approach is the introduction of bulky substituents to increase steric hindrance and improve facial selectivity. For example, (S)-prolinol has been used as a chiral auxiliary in the silver-mediated synthesis of axially chiral vinylallenes, achieving excellent enantiopurity (up to >99% ee). nih.gov The hydroxyl group of prolinol can be modified to introduce different functionalities, thereby influencing the stereochemical course of the reaction.

The development of chiral stationary phases for chromatography provides insights into how structural modifications affect chiral recognition. In a study on proline-based enantioselective stationary phases, replacing the 9-fluorenylmethoxycarbonyl (Fmoc) group with a trimethylacetyl (Tma) group significantly improved the resolution of various analytes. researchgate.net This suggests that even subtle changes to the N-substituent can have a profound impact on chiral recognition capabilities. The Tma-substituted stationary phase resolved 39 out of 53 analytes, whereas the Fmoc-substituted phase only resolved 19. researchgate.net

The following table highlights the effect of N-substituent modification on the chiral recognition properties of proline-based stationary phases.

N-Substituent GroupNumber of Resolved Analytes (out of 53)
Trimethylacetyl (Tma)39
9-fluorenylmethoxycarbonyl (Fmoc)19

Pyrrolidine-Based Chiral Ionic Liquids Development

Chiral ionic liquids (CILs) are a class of molten salts that possess chirality, making them useful as chiral solvents and catalysts in asymmetric synthesis. lifescienceglobal.comlifescienceglobal.com this compound and its parent compound, (S)-proline, are excellent starting materials for the synthesis of pyrrolidine-based CILs. mdpi.com

The synthesis of these CILs typically involves the quaternization of the nitrogen atom in the pyrrolidine ring. For instance, chiral ionic liquids have been synthesized by refluxing a carbamate-functionalized alkenyl bromide with N-methylpyrrolidinol. nih.gov This results in a pyrrolidinium cation with a chiral substituent. Another approach involves the protonation of the secondary amine in L-proline, followed by anion exchange to introduce various counter-ions. mdpi.com

A series of CILs based on L-proline have been developed where the proline unit serves as either the cation or the anion. mdpi.com These CILs have been tested as catalysts in asymmetric Michael addition reactions, demonstrating comparable or even better conversions and enantioselectivities (up to 95% ee) compared to L-proline itself. mdpi.com

The table below provides examples of L-proline-based chiral ionic liquids and their performance in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

CIL CationCIL AnionConversion (%)Enantiomeric Excess (ee, %)
[ProNH2]+Cl-9085
[ProNH2]+Br-8882
[ProNH2]+I-8580
[ProNH2]+BF4-9290
[ProNH2]+PF6-9592
[ProNH2]+Tf2N-9895

Catalytic and Chiral Auxiliary Applications of S 1 Aminopyrrolidin 2 Yl Methanol and Its Derivatives

Applications as Chiral Ligands in Asymmetric Catalysis

The core structure of (S)-(1-aminopyrrolidin-2-yl)methanol is a privileged scaffold for the design of chiral ligands. By modifying the amino and hydroxyl groups, a vast library of ligands can be synthesized. These ligands coordinate to transition metals, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Derivatives of this compound have proven to be highly effective ligands in a variety of transition metal-catalyzed reactions, most notably with palladium and rhodium. These catalytic systems are pivotal for creating stereogenic centers with high levels of enantioselectivity.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de The stereochemical outcome of this reaction is heavily dependent on the chiral ligand bound to the palladium catalyst. Ligands derived from the pyrrolidine (B122466) scaffold have been successfully employed in these transformations.

The reaction typically involves the attack of a nucleophile on a π-allyl-palladium intermediate. The chiral ligand controls the facial selectivity of the nucleophilic attack, thereby determining the stereochemistry of the newly formed stereocenter. For instance, the Pd-catalyzed asymmetric allylic alkylation of acyclic ketone enolates has been achieved with excellent yields, regioselectivity, and enantioselectivity. nih.gov In some cases, the double bond geometry of the starting allyl enol carbonate can influence not only the enantiomeric excess but also the absolute configuration of the product. nih.gov

Strategies using bidentate diamidophosphite ligands with palladium have enabled the efficient reaction of "hard" nucleophiles, such as α-sulfonyl carbon anions, by employing an in situ desilylation strategy. rsc.org This approach has led to the synthesis of a range of chiral homo-allylic sulfones with high efficiency and selectivity. rsc.org

Table 1: Representative Examples of Pd-Catalyzed Asymmetric Allylic Alkylation

Ligand Type Substrate Nucleophile Product Yield (%) ee (%) Ref
Trost Bisphosphine Cyclic Allylic Chlorides AgF Cyclic Allylic Fluorides High High ucla.edu
Diamidophosphite Allyl Fluorides Silylated α-sulfonyl carbanion Chiral homo-allylic sulfones High High rsc.org

This table presents illustrative data; specific values vary with reaction conditions.

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of industrial and academic synthesis for producing chiral compounds, particularly amino acids and amines. nih.govrsc.org The efficiency and enantioselectivity of these hydrogenations are critically dependent on the chiral phosphine (B1218219) ligands coordinated to the rhodium center. rsc.org

Novel chiral ligands incorporating the (S)-pyrrolidine motif have been designed and synthesized for this purpose. For example, a series of chiral pyrrolidine-substituted ferrocene-derived ligands demonstrated high proficiency in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. nih.gov These reactions proceeded with complete conversion and excellent enantioselectivities, reaching over 99.9% ee for dehydroamino acid esters and up to 97.7% ee for α-aryl enamides. nih.gov The use of a (R)-SDP bisphosphine ligand with a rhodium complex has also enabled the hydrogenation of (Z)-configured β-branched simple enamides to furnish β-stereogenic amines in quantitative yields and with enantioselectivities between 88–96% ee. rsc.org

Table 2: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation

Ligand Class Substrate Type Product Type Conversion ee (%) Ref
Pyrrolidinyl Ferrocene-Phosphine Dehydroamino Acid Esters Amino Acid Precursors Full >99.9 nih.gov
Pyrrolidinyl Ferrocene-Phosphine α-Aryl Enamides Chiral Amines Full up to 97.7 nih.gov

This table presents illustrative data; specific values vary with reaction conditions.

Beyond palladium and rhodium, ligands derived from the pyrrolidine framework are effective in other metal-catalyzed processes. For example, iridium-catalyzed hydrogenation is a key process in the large-scale synthesis of certain commercial products. nih.gov

Furthermore, new catalytic methods for constructing complex heterocyclic structures like pyrrolidines have been developed. One such method involves a SOMO-activated enantioselective (3 + 2) coupling of aldehydes and conjugated olefins. nih.gov This process, which proposes a radical-polar crossover mechanism, can generate stereochemically complex pyrrolidine products with high efficiency and enantiocontrol. nih.gov The pyrrolidine ring is a fundamental core in many bioactive natural products and pharmaceutical agents, making new synthetic routes to this structure highly valuable. nih.gov

The effectiveness of a chiral ligand is determined by its three-dimensional structure, which dictates how it influences the substrate's approach to the metal's catalytic site. Ligand design is a rational process aimed at optimizing this interaction to maximize stereoselectivity. nih.gov

For ligands based on the this compound scaffold, key design strategies include:

Modification of Donor Atoms: The nitrogen and oxygen atoms of the parent molecule can be functionalized to create various P,N, O,N, or P,P bidentate ligands. For instance, converting the amino alcohol into phosphine-phosphoramidite ligands has led to highly effective catalysts for Rh-catalyzed hydrogenations. nih.gov

Introduction of Additional Chiral Elements: Incorporating other chiral motifs, such as the planar chirality of ferrocene (B1249389) or the axial chirality of BINOL, can create a more sophisticated chiral pocket, leading to enhanced enantioselectivity. nih.gov

Steric and Electronic Tuning: Altering the steric bulk and electronic properties of substituents on the ligand can fine-tune its activity and selectivity. Attaching electron-rich or electron-poor aryl groups to the phosphorus atoms in phosphine ligands, for example, can modulate the catalyst's performance. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), help to understand the transition states of these reactions, revealing the crucial role of specific functional groups, like a terminal hydroxyl group, in achieving stereodifferentiation. researchgate.net This synergy between synthetic design and computational analysis accelerates the development of new and more efficient catalysts.

In Transition Metal-Catalyzed Asymmetric Transformations

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy is fundamental to modern asymmetric synthesis.

The pyrrolidine ring system is a common feature in highly effective chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). While this compound itself is more commonly a precursor to chiral ligands, its derivatives can also function as chiral auxiliaries. For example, amides derived from pseudoephedrine and pseudoephenamine, which are amino alcohols, are excellent chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov

The principle involves attaching the auxiliary to a substrate, for instance, by forming an amide. The rigid, chiral structure of the auxiliary then shields one face of the enolate derived from the substrate, forcing an incoming electrophile to attack from the less hindered face. This results in a highly diastereoselective bond formation. Subsequent removal of the auxiliary reveals the chiral product. The high crystallinity often observed in amides derived from auxiliaries like pseudoephenamine facilitates purification by crystallization. nih.gov

In Diastereoselective Alkylation Reactions (e.g., α-alkylated ketones)

Derivatives of this compound, which is also known as (S)-prolinol, have proven to be highly effective chiral auxiliaries in the diastereoselective alkylation of carbonyl compounds. A key strategy involves the formation of chiral amides from (S)-prolinol derivatives, which can then be converted into their corresponding enolates. These chiral enolates react with electrophiles, such as alkyl halides, with a high degree of facial selectivity, leading to the formation of α-alkylated products with excellent diastereomeric excess. organic-chemistry.org

The stereochemical outcome of these reactions is largely dictated by the rigid, chelated transition state formed by the lithium enolate. The pyrrolidine ring and the methoxy (B1213986) group of the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. This principle has been successfully applied to the synthesis of enantiomerically enriched α-alkylated ketones, aldehydes, and carboxylic acids. organic-chemistry.orgacs.org

For instance, prolinol amide enolates have demonstrated high diastereoselectivity in reactions with various alkyl halides. The resulting amides can then be hydrolyzed to furnish the desired α-alkylated carboxylic acids or converted to other functional groups. organic-chemistry.org The high nucleophilicity of these enolates allows for efficient reactions even with sterically demanding β-branched alkyl halides. organic-chemistry.org

Table 1: Diastereoselective Alkylation of Prolinol Amide Enolates

Enolate Precursor Electrophile Product Diastereomeric Excess (de) Yield Reference
(S)-Prolinol derived amide Ethyl Iodide α-Ethyl-substituted amide 76% 75% organic-chemistry.org

Role in Intermolecular Chirality Transfer Methodologies

The fundamental role of a chiral auxiliary is to facilitate intermolecular chirality transfer, a process where the stereochemical information from the auxiliary is transferred to the substrate during a chemical reaction. researchgate.netmdpi.com this compound and its derivatives excel in this capacity. By temporarily attaching this chiral moiety to a prochiral substrate, it introduces a stereogenic center that influences the stereochemical course of subsequent reactions. researchgate.netmdpi.com

In the context of the alkylation reactions discussed previously, the chiral auxiliary controls the absolute configuration of the newly formed stereocenter at the α-position of the carbonyl group. organic-chemistry.org The auxiliary creates a chiral environment around the reactive center, leading to a diastereoselective transformation. Once the desired stereochemistry is established, the auxiliary can be cleaved from the product and ideally recovered for reuse, making the process more economical. researchgate.net

The effectiveness of these auxiliaries is rooted in their ability to form well-defined, rigid transition states. In the case of oxazolidinone auxiliaries, which can be derived from amino alcohols, the stereoselectivity arises from the conformational locking of the transition state, which minimizes steric interactions and directs the approach of the electrophile. nih.gov Similarly, the pyrrolidine structure of this compound derivatives provides a predictable and effective scaffold for inducing asymmetry in a wide range of chemical transformations. organic-chemistry.orgnih.gov

Emerging Applications in Organocatalysis and Biocatalysis

Beyond its use as a stoichiometric chiral auxiliary, the this compound scaffold is a cornerstone in the development of catalytic systems for asymmetric synthesis.

Organocatalytic Systems Derived from this compound Scaffolds

The pyrrolidine motif, central to the structure of this compound, is a privileged scaffold in organocatalysis. researchgate.net Prolinamides, which are direct derivatives, have been developed as highly effective organocatalysts for various asymmetric reactions, including aldol (B89426) and Michael additions. nih.gov

These catalysts typically operate through an enamine or iminium ion mechanism, similar to proline itself. The additional functional groups on the pyrrolidine ring, derived from the aminomethanol (B12090428) moiety, can participate in hydrogen bonding or other non-covalent interactions within the transition state. These secondary interactions can enhance both the reactivity and the enantioselectivity of the catalyzed reaction. researchgate.net For example, prolinamide-based catalysts have been successfully employed in direct asymmetric aldol reactions between ketones and aldehydes, affording the corresponding aldol products with high levels of diastereo- and enantioselectivity. nih.gov

Table 2: Applications of (S)-Prolinamide Derived Organocatalysts

Reaction Type Catalyst Type Substrates Enantiomeric Excess (ee) Reference
Intermolecular Aldol (S,S)-trans-cyclohexane-1,2-diamine based L-prolinamide Ketones, Aldehydes High nih.gov
Friedländer Reaction BINAM-derived prolinamide Cyclohexanone derivatives, 2-aminoaromatic aldehydes up to 96% nih.gov

Biocatalytic Relevance in Chiral Amine Synthesis

The synthesis of enantiomerically pure chiral amines is of significant importance in the pharmaceutical industry, as they are key building blocks for many active pharmaceutical ingredients. mdpi.comresearchgate.net Biocatalysis, utilizing enzymes such as transaminases, has emerged as a powerful and environmentally benign approach for the production of chiral amines. acs.orgmdpi.comresearchgate.netnih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantioselectivity. mdpi.comresearchgate.net The pyrrolidine ring is a common structural motif in many biologically active compounds, and biocatalytic methods are being developed for its synthesis. researchgate.netresearchgate.net For instance, transaminase-triggered cascade reactions have been reported for the synthesis of complex N-heterocycles, including those containing a chiral pyrrolidine ring. researchgate.net In these cascades, a prochiral substrate is converted into a chiral amine by a transaminase, which then undergoes further intramolecular reactions to form the heterocyclic product. researchgate.net

Furthermore, enzymes like monoamine oxidases have been engineered to act on cyclic amines, such as N-methyl-2-phenylpyrrolidine, demonstrating the potential of biocatalysis to modify existing pyrrolidine scaffolds. nih.gov While the direct biocatalytic synthesis of this compound may not be established, the proven ability of enzymes to generate chiral amines and construct chiral pyrrolidine rings highlights the significant potential and relevance of biocatalysis in synthesizing this compound and its derivatives. acs.orgnih.govresearchgate.net This approach offers a promising alternative to traditional chemical methods, with the advantages of high selectivity and milder reaction conditions.

Mechanistic Insights and Computational Studies of S 1 Aminopyrrolidin 2 Yl Methanol Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The catalytic prowess of (S)-(1-Aminopyrrolidin-2-yl)methanol is rooted in its ability to form key intermediates that steer the reaction through a lower-energy pathway, leading to the preferential formation of one enantiomer. The mechanism is largely understood through the lens of enamine catalysis, a mode of activation common to many proline-based catalysts.

In a typical asymmetric transformation, such as an aldol (B89426) or Mannich reaction, the catalytic cycle begins with the reaction of the secondary amine of the pyrrolidine (B122466) ring with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The stereochemistry of the final product is dictated by the facial selectivity of the subsequent attack of this enamine on an electrophile.

The chiral environment created by the (S)-pyrrolidine scaffold and the hydroxymethyl group of this compound plays a crucial role in directing the approach of the electrophile. It is proposed that the catalyst and substrates adopt a well-defined transition state assembly, stabilized by a network of non-covalent interactions, including hydrogen bonding. The hydroxyl group, in particular, can act as a hydrogen bond donor, coordinating to the electrophile and orienting it for a stereoselective C-C bond formation. This controlled orientation ensures that the electrophile attacks the enamine from a specific face (either re or si), leading to the observed enantioselectivity.

The catalytic cycle for a proline-catalyzed asymmetric reaction, which serves as a model for this compound, involves several key steps:

Enamine Formation: The catalyst reacts with a carbonyl donor to form an enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration.

Carbon-Carbon Bond Formation: The enamine, being a strong nucleophile, attacks an electrophilic acceptor. This is often the rate-determining and stereo-determining step. The transition state for this step is highly organized, with the catalyst's stereocenters dictating the facial selectivity.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle.

Experimental and computational studies have focused on characterizing the structures and energies of the intermediates and transition states along this pathway. For instance, in the proline-catalyzed aldol reaction, the Zimmerman-Traxler model is often invoked to explain the observed stereochemistry, where a six-membered, chair-like transition state involving the enamine, the electrophile, and the catalyst's functional groups is proposed.

Theoretical and Computational Chemistry Approaches

To gain deeper insights into the reaction mechanisms at a molecular level, theoretical and computational methods have been extensively employed. These approaches allow for the detailed examination of reaction pathways, the energetics of intermediates and transition states, and the nature of non-covalent interactions that govern stereoselectivity.

Density Functional Theory (DFT) has become an invaluable tool for studying the mechanisms of organocatalyzed reactions. DFT calculations can provide accurate information about the geometries and energies of all species involved in the catalytic cycle. For proline-derived catalysts, DFT studies have been instrumental in:

Confirming the Enamine Mechanism: Calculations have supported the enamine mechanism as the operative pathway, providing energetic profiles that are consistent with experimental observations.

Identifying Key Transition States: DFT has been used to locate and characterize the transition state structures for the C-C bond-forming step, revealing the specific interactions that lead to high enantioselectivity.

Elucidating the Role of Additives: The effect of co-catalysts, solvents, and water on the reaction mechanism and stereochemical outcome has been successfully modeled using DFT.

Below is a table summarizing representative energetic data from DFT studies on proline-catalyzed aldol reactions, which provides a framework for understanding the behavior of derivatives like this compound.

Transition StateReaction StepCalculated Activation Energy (kcal/mol)Key Stabilizing Interactions
TS1Enamine formation10-15-
TS2 (re attack)C-C bond formation18-22Hydrogen bonding from catalyst's acid group
TS2 (si attack)C-C bond formation20-24Steric hindrance disfavors this pathway

Note: The values presented are illustrative and can vary depending on the specific reactants, catalyst, and computational level of theory.

While DFT is powerful for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the catalytic system. MD simulations can be used to explore the conformational landscape of the catalyst-substrate complex and to identify the most stable and reactive conformations.

Docking simulations, a computational technique often used in drug discovery, can also be applied to predict the preferred binding mode of substrates to the catalyst. This can help in understanding the initial recognition events that lead to the formation of the reactive complex. For this compound, these simulations can help visualize how the hydroxymethyl group and the pyrrolidine ring create a chiral pocket that binds the substrates in a specific orientation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods used to correlate the structural properties of catalysts or substrates with their observed activity or selectivity. While the development of comprehensive QSAR/QSSR models for organocatalysts is still an emerging area, these approaches hold promise for the rational design of new catalysts.

For a series of proline-derived catalysts, including analogs of this compound, a QSSR study might involve:

Generating a dataset: Synthesizing and testing a library of catalysts with systematic structural variations.

Calculating molecular descriptors: Using computational software to calculate a variety of electronic and steric descriptors for each catalyst.

Building a statistical model: Using techniques like multiple linear regression or partial least squares to build a mathematical model that relates the descriptors to the observed enantioselectivity.

Validating the model: Testing the predictive power of the model on a new set of catalysts.

Such models could help in identifying the key structural features of this compound that are most important for its catalytic performance and guide the design of future generations of organocatalysts with enhanced properties.

Analytical Methodologies for Enantiomeric Purity and Chiral Recognition

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodifferentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral molecules. While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by converting them into diastereomers through the use of chiral discriminating agents. This can be achieved with chiral derivatizing agents (CDAs) or, more conveniently, with chiral solvating agents (CSAs). libretexts.org

CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. libretexts.org The enantiomeric excess (ee) can then be calculated by integrating the corresponding signals. nih.gov

For aminopyrrolidine derivatives, various types of CSAs can be effective. These include compounds capable of forming hydrogen bonds or undergoing π-π interactions. unipi.it Agents like (1R,2R)-1,2-diphenylethane-1,2-diamine and derivatives of BINOL (1,1'-bi-2-naphthol) are known to resolve chiral amines. nih.govresearchgate.net The choice of solvent is crucial, as it affects the stability of the diastereomeric complexes; non-polar solvents often enhance enantioselectivity by promoting the hydrogen bond interactions necessary for complex formation. researchgate.net For instance, the effectiveness of a CSA can increase as the solvent polarity decreases, following a trend such as CDCl₃ < C₆D₆. researchgate.net

The selection of an appropriate CSA often involves screening a library of agents to find the one that provides the best spectral resolution for the specific analyte. nih.gov High-throughput screening methods have been developed to expedite this process, making NMR a more efficient alternative to chromatography in certain cases. nih.gov

Table 1: Examples of Chiral Solvating Agents (CSAs) for NMR Enantiodifferentiation of Amines

Chiral Solvating Agent (CSA) Class Specific Example Typical Solvent Interaction Mechanism
Chiral Diols (S)-1,1'-Binaphthyl-2,2'-diol (BINOL) researchgate.net CDCl₃, C₆D₆ Hydrogen Bonding
Chiral Diamines (1R,2R)-1,2-Diphenylethane-1,2-diamine researchgate.net CDCl₃ Hydrogen Bonding, Salt Formation
Chiral Acids (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate nih.gov CDCl₃ Acid-Base Interaction, H-Bonding
Macrocyclic Compounds (18-Crown-6)-2,3,11,12-tetracarboxylic acid researchgate.net CDCl₃, CD₃OD Host-Guest Inclusion, H-Bonding

Chromatographic Techniques for Enantioseparation (e.g., Chiral HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used techniques for separating enantiomers. nih.gov These methods rely on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for determining the enantiomeric purity of pharmaceutical compounds. researchgate.net The separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. eijppr.com A variety of CSPs are commercially available, broadly categorized based on their structure and separation mechanism.

For a primary amine like (S)-(1-Aminopyrrolidin-2-yl)methanol, several types of CSPs are suitable:

Pirkle-type phases: These are based on small chiral molecules covalently bonded to a silica (B1680970) support. hplc.eu They often work via π-π interactions, hydrogen bonding, and dipole-dipole interactions. The (R,R)-Whelk-O 1 phase, for example, is known for its broad applicability. hplc.eu

Polysaccharide-based phases: Derivatives of cellulose (B213188) and amylose, such as cellulose-3,5-dimethylphenylcarbamate, are among the most versatile and widely used CSPs. eijppr.comnih.gov They can operate in normal-phase, reversed-phase, and polar organic modes, offering great flexibility in method development. merckmillipore.comchromatographyonline.com

Cyclodextrin-based phases: These CSPs separate enantiomers based on the formation of inclusion complexes. merckmillipore.comsigmaaldrich.com The chirality of the cyclodextrin (B1172386) cavity and interactions with its hydroxyl groups lead to differential binding of the enantiomers. sigmaaldrich.com

Ligand-exchange phases: These are particularly useful for amino acids and their derivatives. The CSP consists of a chiral ligand complexed with a metal ion (e.g., copper), and separation occurs through the formation of diastereomeric ternary complexes with the analyte. eijppr.com

The choice of mobile phase, including the organic modifier and additives (e.g., acids or bases), is critical for achieving optimal separation. chromatographyonline.com For primary amines, basic additives like diethylamine (B46881) or triethylamine (B128534) are often used in normal-phase or polar organic modes to improve peak shape and resolution, while acidic additives may be required in other cases. chromatographyonline.commdpi.com

Table 2: Representative Chiral HPLC Conditions for Primary Amine Separation

Chiral Stationary Phase (CSP) Mode Typical Mobile Phase Detection Reference
Cyclofructan-based (Larihc CF6-P) SFC CO₂ / Methanol with TFA/TEA additives UV chromatographyonline.com
Polysaccharide-based (Chiralpak AD-H) Normal Phase n-hexane/isopropanol/methanol/diethylamine UV mdpi.com
Pirkle-type ((R,R)-Whelk-O 1) Normal Phase Hydrocarbon/Alcohol (e.g., Hexane/Ethanol) UV hplc.eu
Cyclodextrin-based (ChiraDex) Reversed Phase Water/Acetonitrile/Methanol UV merckmillipore.comsigmaaldrich.com

SFC: Supercritical Fluid Chromatography; TFA: Trifluoroacetic acid; TEA: Triethylamine.

Chiral Gas Chromatography (GC): Chiral GC is another option for enantioseparation, especially for volatile compounds. The analyte may need to be derivatized to increase its volatility and improve its interaction with the CSP. Common CSPs for GC are based on cyclodextrin derivatives coated onto a polysiloxane backbone.

Spectroscopic Methods for Chiral Discrimination (beyond NMR)

Beyond NMR, other spectroscopic techniques can provide information about the chirality of a molecule. These methods, known as chiroptical spectroscopies, are based on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This results in a spectrum with positive and negative bands that are characteristic of the molecule's absolute configuration and conformation in solution. whiterose.ac.uk VCD is a powerful tool for the unambiguous determination of a molecule's absolute stereochemistry without the need for crystallization or derivatization. nih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a flexible molecule like this compound can be confidently assigned. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region. nih.gov The resulting spectrum is sensitive to the three-dimensional structure of the molecule. nih.gov While NMR and HPLC are used to determine enantiomeric purity, ECD and VCD are primarily used to assign the absolute configuration of a chiral molecule. nih.govnih.gov The ECD spectrum is often used in conjunction with VCD to provide complementary information and ensure a correct stereochemical assignment. whiterose.ac.uk The technique is particularly useful for molecules containing chromophores that absorb in the UV-Vis range. worktribe.com

Future Perspectives and Research Frontiers for S 1 Aminopyrrolidin 2 Yl Methanol

Advances in Sustainable Synthesis and Catalytic Efficiency

The future production of (S)-(1-Aminopyrrolidin-2-yl)methanol and its derivatives is intrinsically linked to the development of green and sustainable synthetic methodologies. Current research trends emphasize the use of biocatalysis and chemocatalysis to achieve high efficiency and stereoselectivity while minimizing environmental impact.

Biocatalytic Routes: Engineered enzymes, such as transaminases and amine dehydrogenases, offer a promising avenue for the asymmetric synthesis of chiral amines and amino alcohols. nih.govrsc.org Future research will likely focus on developing specific enzyme variants that can efficiently catalyze the synthesis of this compound from readily available starting materials. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability of the process by simplifying catalyst recovery and reuse. nih.gov

Chemo-enzymatic Cascades: Combining the selectivity of biocatalysis with the versatility of chemical synthesis presents a powerful strategy. One-pot chemo-enzymatic cascades could enable the synthesis of functionalized derivatives of this compound with high atom economy. For instance, a chemical step could be used to generate a key intermediate, which is then stereoselectively converted to the final product by an enzyme.

Improving Catalytic Efficiency: The catalytic performance of this compound and its derivatives in asymmetric synthesis is a key area for future investigation. As a chiral ligand or organocatalyst, its efficiency can be enhanced through structural modifications. Research into prolinamide and prolinethioamide derivatives has shown that the introduction of specific substituents can significantly influence catalytic activity and enantioselectivity. unibo.it Similar strategies could be applied to this compound to fine-tune its electronic and steric properties for specific catalytic applications. The table below outlines potential research directions to enhance the catalytic efficiency of this compound.

Research DirectionRationalePotential Impact
Structural Modification Fine-tuning of electronic and steric propertiesImproved enantioselectivity and catalytic turnover
Immobilization on Supports Facilitating catalyst recovery and reuseEnhanced process sustainability and cost-effectiveness
Development of Bifunctional Catalysts Incorporating additional catalytic moietiesEnabling novel and more complex transformations

Exploration of Novel Reaction Design and Multi-Component Systems

The unique structural features of this compound make it an attractive candidate for the development of novel reaction designs, particularly in the realm of multi-component reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex molecules, aligning with the principles of green chemistry. nih.govbeilstein-journals.orgmdpi.com

The pyrrolidine (B122466) scaffold is a privileged structure in many biologically active compounds, and MCRs provide a rapid and efficient means to access diverse libraries of such molecules. nih.govresearchgate.net this compound could serve as a chiral building block or catalyst in novel MCRs to generate enantiomerically enriched heterocyclic compounds. For example, it could participate in Ugi or Passerini-type reactions to introduce stereocenters and functional diversity in a single transformation.

Future research in this area will likely focus on:

Design of Novel MCRs: Developing new multi-component reactions where this compound acts as a key chiral component.

Catalyst Development: Utilizing derivatives of this compound as organocatalysts to control the stereochemical outcome of MCRs.

Library Synthesis: Employing these novel MCRs for the diversity-oriented synthesis of libraries of chiral compounds for biological screening.

Development of New Functional Materials and Advanced Scaffolds

The chiral pyrrolidine framework of this compound provides a versatile scaffold for the construction of new functional materials and advanced scaffolds with applications in various fields, including biomedicine and materials science. researchgate.nethbku.edu.qa

Functional Polymers: The primary amine and hydroxyl groups of this compound are ideal functionalities for polymerization. Future research could explore the synthesis of chiral polymers where this compound serves as a monomer. Such polymers could possess unique properties, such as chiroptical activity, and find applications in areas like chiral separations, asymmetric catalysis, and smart materials. Advances in controlled polymerization techniques will be crucial for creating polymers with well-defined architectures and functionalities. nih.gov

Advanced Scaffolds for Biomedical Applications: The pyrrolidine ring is a common motif in many biologically active molecules, and scaffolds based on this structure are of great interest in drug discovery and tissue engineering. researchgate.net this compound can be used as a building block to create more complex molecular scaffolds with defined three-dimensional structures. These scaffolds could be designed to interact with specific biological targets or to serve as templates for tissue regeneration. The development of biocompatible and biodegradable materials derived from this compound will be a key focus for future biomedical applications.

The table below summarizes potential applications of functional materials derived from this compound.

Material TypePotential ApplicationKey Research Focus
Chiral Polymers Chiral chromatography, asymmetric catalysisControlled polymerization methods, tuning of polymer properties
Biocompatible Hydrogels Drug delivery, tissue engineeringBiodegradability, stimuli-responsiveness
Chiral Metal-Organic Frameworks (MOFs) Enantioselective separations, heterogeneous catalysisDesign of linkers, control of pore size and chirality

Q & A

Q. How can (S)-(1-Aminopyrrolidin-2-yl)methanol be synthesized with high enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution techniques. For example:

  • Chiral Pool Synthesis : Use (S)-proline derivatives as starting materials to retain stereochemistry. The pyrrolidine ring can be functionalized via reductive amination or hydroxylation reactions .
  • Asymmetric Reduction : Employ catalysts like Ru-BINAP complexes for stereoselective reduction of ketone intermediates to yield the desired (S)-enantiomer .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC purification to separate enantiomers post-synthesis .
    Validation : Confirm enantiopurity via polarimetry, chiral HPLC, or 1H^{1}\text{H}-NMR with chiral shift reagents.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve the pyrrolidine ring protons (δ 1.5–3.5 ppm) and distinguish the aminomethyl (-CH2_2NH2_2) and hydroxymethyl (-CH2_2OH) groups.
    • 2D techniques (COSY, HSQC) to assign coupling patterns and confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C5_5H12_{12}N2_2O, exact mass 116.095 g/mol).
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H/O-H stretching) and 1050–1100 cm1^{-1} (C-O stretching) .

Advanced Research Questions

Q. How can researchers address contradictory data in the biological activity of this compound derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or structural modifications. Strategies include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent) to isolate variables. For example, discrepancies in antimicrobial activity may stem from solvent effects (e.g., DMSO vs. aqueous buffers) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing -NH2_2 with -NHR or -OH with -OR) to identify critical functional groups. Use statistical tools like PCA to correlate structural features with activity .
  • Meta-Analysis : Compare data across published studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) .

Q. What experimental designs are optimal for studying the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.
    • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer intravenously/orally to rodents, collect plasma samples at timed intervals, and quantify via HPLC-UV or LC-MS. Calculate AUC, t1/2t_{1/2}, and bioavailability .

Q. How can computational methods guide the optimization of this compound for drug discovery?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., enzymes, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .
  • MD Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å over 100 ns) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability or toxicity .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization :
    • Replace hazardous reagents (e.g., LiAlH4_4) with safer alternatives (e.g., NaBH4_4/CeCl3_3 for reductions) .
    • Optimize reaction parameters (temperature, solvent) using DoE (Design of Experiments) to maximize yield and minimize byproducts.
  • Purification : Use flash chromatography with silica gel or recrystallization (e.g., ethanol/water mixtures) for bulk purification .
  • Quality Control : Implement in-process checks (e.g., TLC, inline FTIR) to ensure consistency in enantiomeric excess (>98% ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.